Crystal Structure Differentiation: Carboxyl Group Twist Angle and Ortho-Methyl Splaying Quantified Against Unsubstituted Benzoic Acid
X-ray crystallographic analysis of 2,4-dimethylbenzoic acid reveals a carboxyl-phenyl twist angle of 14.06(3)° relative to the benzene ring plane, whereas unsubstituted benzoic acid exhibits near-zero twist in its dimeric form [1]. The ortho-methyl group shows evasive in-plane splaying, with C2–C3–C8 and C4–C3–C8 angles measuring 124.23(14)° and 118.57(14)° respectively—a 5.66° angular asymmetry [1]. Hydrogen-bonded dimer geometry includes O1···O2i distance of 2.646(2) Å and H1···O2i distance of 1.71(3) Å [1].
| Evidence Dimension | Carboxyl-phenyl twist angle in centrosymmetric hydrogen-bonded dimers |
|---|---|
| Target Compound Data | 14.06(3)° twist angle; ortho-methyl splaying asymmetry: 5.66° between C2–C3–C8 (124.23°) and C4–C3–C8 (118.57°) |
| Comparator Or Baseline | Unsubstituted benzoic acid (near-planar carboxyl group with minimal twist angle) |
| Quantified Difference | Target compound exhibits measurable twist angle of 14.06°; comparator exhibits near-zero twist |
| Conditions | Single-crystal X-ray diffraction at room temperature; CCDC reference 686436 |
Why This Matters
The distinct solid-state conformation directly affects crystal packing, solubility, and co-crystallization behavior, which is critical for polymorph screening and formulation development in pharmaceutical applications.
- [1] Polo EC, et al. Conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids. Acta Crystallographica Section C. 2008;64(6):o340-o343. DOI: 10.1107/S0108270108005799. View Source
